molecular formula C29H30O10 B12369820 4'-acetylchrysomycin B

4'-acetylchrysomycin B

Cat. No.: B12369820
M. Wt: 538.5 g/mol
InChI Key: MOICNMDKCPHILF-AQGXNSSESA-N
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Preparation Methods

4’-Acetylchrysomycin B is typically synthesized through the acetylation of chrysomycin B. The acetylation process increases the cytotoxicity of the compound . The synthetic route involves the use of acetylating agents under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

4’-Acetylchrysomycin B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Properties

Molecular Formula

C29H30O10

Molecular Weight

538.5 g/mol

IUPAC Name

[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxonaphtho[1,2-c]isochromen-4-yl)-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C29H30O10/c1-12-9-17-21(19(10-12)35-5)16-11-20(36-6)23-18(31)8-7-15(22(23)24(16)39-28(17)33)25-26(32)29(4,34)27(13(2)37-25)38-14(3)30/h7-11,13,25-27,31-32,34H,1-6H3/t13-,25+,26+,27+,29+/m1/s1

InChI Key

MOICNMDKCPHILF-AQGXNSSESA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)OC(=O)C

Origin of Product

United States

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